molecular formula C13H15F3N2O2 B12978641 Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate

Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate

Cat. No.: B12978641
M. Wt: 288.27 g/mol
InChI Key: LQRIKYHOBGGNAB-NSHDSACASA-N
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Description

Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate is a compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This compound, in particular, features a trifluoromethyl group, which often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of benzyl chloroformate with (S)-2-(trifluoromethyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be performed on the piperazine ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.

Common Reagents and Conditions:

Major Products:

    Oxidation: Benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduced piperazine derivatives.

    Substitution: Brominated benzyl derivatives.

Scientific Research Applications

Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

    Benzyl piperazine: Lacks the trifluoromethyl group, resulting in different biological activities.

    Trifluoromethyl piperazine: Similar structure but without the benzyl group, affecting its chemical properties.

Uniqueness: Benzyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate is unique due to the presence of both the benzyl and trifluoromethyl groups, which impart distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C13H15F3N2O2

Molecular Weight

288.27 g/mol

IUPAC Name

benzyl (2S)-2-(trifluoromethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)11-8-17-6-7-18(11)12(19)20-9-10-4-2-1-3-5-10/h1-5,11,17H,6-9H2/t11-/m0/s1

InChI Key

LQRIKYHOBGGNAB-NSHDSACASA-N

Isomeric SMILES

C1CN([C@@H](CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CN1)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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